Cyclo(L-Ala-L-Pro)

Description

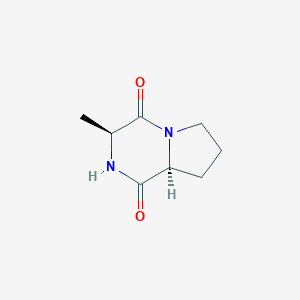

Structure

3D Structure

Properties

IUPAC Name |

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cyclodipeptide Synthases Cdpss :this Pathway is Common in Bacteria.researchgate.neteditverse.commdpi.comunlike the Large Nrps Complexes, Cdpss Are Smaller, More Compact Enzymes.d Nb.infotheir Mechanism is Distinct in That They Do Not Activate Free Amino Acids. Instead, They Hijack Two Aminoacyl Trnas Aa Trnas —the Same Molecules Used As Building Blocks in Ribosomal Protein Synthesis—from the Cell S Primary Metabolic Pool.d Nb.infoeditverse.comthe Cdps Enzyme then Catalyzes the Formation of Two Peptide Bonds in a Sequential Ping Pong Reaction, Resulting in the Cyclized Diketopiperazine Product.nih.govbacterial Producers of Cyclo L Ala L Pro , Such As Stenotrophomonas and Bacillus, Likely Utilize a Cdps Based Mechanism.chemfaces.comnih.gov

Strategies for Optimizing Natural Production Yields in Laboratory Settings

Maximizing the production of secondary metabolites like Cyclo(L-Ala-L-Pro) is a key objective in biotechnology, as natural yields are often low. researcherslinks.com Several strategies can be employed in a laboratory setting to enhance production.

Optimization of Fermentation Conditions: This is a fundamental approach to improving yield. It involves systematically adjusting various physical and chemical parameters of the fermentation process. nih.govgoogle.com Key factors include:

Media Composition: Modifying carbon and nitrogen sources, as well as the concentration of essential minerals and trace elements, can significantly influence biomass and secondary metabolite production. researcherslinks.combiorxiv.org

Physical Parameters: Fine-tuning conditions such as temperature, pH, and aeration can create an optimal environment for the microorganism to produce the target compound. nih.gov

Statistical Methods: Advanced statistical tools like Response Surface Methodology (RSM) are often used to efficiently optimize these multiple interacting variables to find the combination that results in the highest yield. google.combiorxiv.org

Metabolic and Pathway Engineering: These advanced strategies involve direct genetic manipulation of the producing organism or a heterologous host.

Heterologous Expression: The entire biosynthetic gene cluster (containing either the NRPS or CDPS gene) responsible for producing Cyclo(L-Ala-L-Pro) can be identified and cloned into a well-characterized, fast-growing host organism like Escherichia coli or Streptomyces albus. asm.orgnih.govbioanalysis-zone.com These hosts are often easier to grow and manipulate, and their genetics are well understood, which can lead to significantly higher production titers. bioanalysis-zone.com

Precursor Supply Enhancement: The final yield of a compound is often limited by the availability of its basic building blocks. For Cyclo(L-Ala-L-Pro), the precursors are L-alanine and L-proline. Metabolic engineering techniques can be used to upregulate the biosynthetic pathways for these amino acids within the production host, thereby increasing the precursor pool and channeling more resources toward the final product.

Combinatorial Biosynthesis: By co-expressing a CDPS or NRPS gene with various "tailoring enzymes" (e.g., oxidases, methyltransferases) from different pathways, it's possible to generate not only higher yields but also novel derivatives of the original compound. researchgate.netasm.org

Synthetic Strategies and Chemical Derivatization of Cyclo L Ala L Pro

Chemical Synthesis Methodologies for Cyclic Dipeptides

The formation of the diketopiperazine scaffold, the core structure of cyclic dipeptides like Cyclo(L-Ala-L-Pro), can be achieved through various synthetic routes. These methods primarily involve the initial formation of a linear dipeptide, followed by a cyclization step. rsc.orgresearchgate.net The choice of method often depends on the desired scale, purity requirements, and the specific amino acid residues involved.

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a traditional and versatile method for preparing cyclic dipeptides. nih.govrsc.org This approach involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and cyclization.

A common strategy begins with the coupling of an N-protected amino acid, such as Boc-L-alanine, with an L-proline ester (e.g., methyl or ethyl ester). nih.govnih.gov The coupling is typically facilitated by a carbodiimide (B86325) reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). nih.gov Following the formation of the linear dipeptide, the N-terminal protecting group (e.g., Boc) is removed, often under acidic conditions. The resulting dipeptide ester then undergoes intramolecular cyclization, which can be induced by heating or by adjusting the pH to a basic or neutral condition, to yield Cyclo(L-Ala-L-Pro). chemrxiv.orgfrontiersin.org Water can also be used to facilitate the deprotection of the N-Boc group and subsequent cyclization. nih.gov

Key steps in a typical solution-phase synthesis are outlined below:

Protection: The amino group of L-alanine is protected (e.g., with a Boc group), and the carboxylic acid of L-proline is esterified.

Coupling: The protected L-alanine is coupled with the L-proline ester to form a protected linear dipeptide.

Deprotection: The amino-protecting group of the linear dipeptide is removed.

Cyclization: The deprotected linear dipeptide undergoes intramolecular aminolysis to form the cyclic dipeptide. chemrxiv.org

| Parameter | Description | Common Reagents/Conditions |

| N-Protection | Protection of the N-terminal amino acid (L-alanine) to prevent side reactions. | Boc (di-tert-butyl dicarbonate), Z (benzyl chloroformate) |

| C-Protection | Protection of the C-terminal amino acid (L-proline) as an ester. | Methyl ester, Ethyl ester, tert-Butyl ester |

| Coupling Agents | Reagents that facilitate the formation of the peptide bond. | EDC·HCl, DCC (N,N'-Dicyclohexylcarbodiimide), HATU |

| Deprotection | Removal of the protecting groups to allow for cyclization. | TFA (Trifluoroacetic acid) for Boc; Hydrogenolysis for Z |

| Cyclization | Formation of the diketopiperazine ring. | Heating in solvents like toluene (B28343) or isopropanol; high dilution |

Solid-Phase Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers several advantages for the synthesis of cyclic dipeptides, including simplified purification and the potential for automation. mdpi.comacs.org In SPPS, the initial amino acid is anchored to a solid support (resin), and the peptide chain is built upon it. google.com

For the synthesis of Cyclo(L-Ala-L-Pro), L-proline is typically attached to the resin, often a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions. acs.org The N-terminal protecting group of the resin-bound proline (commonly Fmoc) is removed, and the subsequent amino acid, Fmoc-L-alanine, is coupled. After the linear dipeptide is assembled on the resin, the N-terminal Fmoc group is removed. The cyclization can then be performed either on the resin or after cleavage from the support. rsc.org On-resin cyclization involves the nucleophilic attack of the free N-terminal amine on the ester linkage to the resin, directly releasing the cyclic dipeptide. sci-hub.se Alternatively, the linear dipeptide can be cleaved from the resin and then cyclized in solution. google.com

| Method | Description | Advantages | Disadvantages |

| On-Resin Cyclization | The cyclization reaction occurs while the peptide is still attached to the solid support, often leading to cleavage from the resin. sci-hub.se | Simplified purification as uncyclized or incomplete sequences remain on the resin. rsc.org | Can be sequence-dependent and may require specific resin linkers. |

| Solution Cyclization post-Cleavage | The linear dipeptide is synthesized on the solid phase, cleaved from the resin, and then cyclized in solution. | More flexibility in cyclization conditions. | Requires purification of the linear peptide before cyclization and of the final cyclic product. |

Intramolecular Cyclization Techniques

The key step in forming Cyclo(L-Ala-L-Pro) is the intramolecular cyclization of the linear dipeptide precursor, H-L-Ala-L-Pro-OR (where R is typically an alkyl group or the solid-phase resin linker). This reaction involves the nucleophilic attack of the N-terminal amino group on the C-terminal ester carbonyl. researchgate.net

Several factors influence the efficiency of this cyclization:

Solvent and Temperature: The reaction is often carried out by heating the linear dipeptide ester in a suitable solvent such as toluene, methanol (B129727), or isopropanol. scispace.com Microwave heating has also been shown to accelerate the reaction. nih.gov

pH: For cyclization in aqueous solutions, the pH is a critical parameter. Cyclization is often favored at neutral or slightly alkaline pH. frontiersin.orgnih.gov

Catalysts: The cyclization can be catalyzed by acids or bases. For instance, treatment with acetic acid in a refluxing solvent can promote cyclization.

Conformation: The presence of proline at the C-terminus of the linear dipeptide facilitates cyclization. nih.gov The fixed cis-amide bond conformation of the X-Pro linkage brings the N-terminal amine and the C-terminal ester into proximity, favoring the intramolecular reaction over intermolecular polymerization. researchgate.net

Stereochemical Control and Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral centers in L-alanine and L-proline is paramount during the synthesis of Cyclo(L-Ala-L-Pro). wikipedia.org Racemization, or the epimerization of one or both chiral centers, can occur, particularly during the activation of the carboxylic acid for peptide coupling and during the cyclization step. researchgate.net

The risk of racemization is influenced by several factors:

Coupling Reagents: The choice of coupling reagent can impact the level of racemization.

Base: The presence of a base during coupling can increase the risk of epimerization.

Temperature: Higher temperatures during coupling and cyclization can lead to increased racemization.

The proline residue in the C-terminal position generally helps to minimize racemization at the preceding amino acid (alanine) during the coupling step. However, care must still be taken, especially during the activation of the C-terminal proline for cyclization if an alternative strategy is used. nih.gov The stereochemistry of the final product is typically confirmed using analytical techniques such as chiral chromatography or NMR spectroscopy. scispace.com The formation of the cis-configured cyclo(L-Xaa-L-Yaa) isomer is the expected outcome from L-amino acids. wikipedia.org

Preparation of Analogs and Derivations for Biological Probing

The synthesis of analogs and derivatives of Cyclo(L-Ala-L-Pro) is essential for structure-activity relationship (SAR) studies and for developing probes for biological investigations. The diketopiperazine scaffold is a valuable platform for creating chemical libraries due to its conformational rigidity and the ability to introduce diversity at multiple positions. researchgate.netbeilstein-journals.org

Derivatization can be achieved in several ways:

Substitution at the α-carbons: By using derivatives of alanine (B10760859) or proline in the initial synthesis, analogs with different side chains can be prepared. For example, substituting alanine with other amino acids like valine or leucine (B10760876) would yield cyclo(L-Val-L-Pro) or cyclo(L-Leu-L-Pro), respectively. nih.gov

N-Alkylation: The amide nitrogens within the diketopiperazine ring can be alkylated, although this can be challenging. wikipedia.org

Functionalization of the Proline Ring: Using substituted prolines, such as 4-hydroxyproline, allows for the introduction of functional groups on the proline ring of the final cyclic dipeptide. scispace.com

These synthetic modifications allow for a systematic exploration of how changes in the structure of Cyclo(L-Ala-L-Pro) affect its biological properties.

Structural Elucidation and Conformational Analysis of Cyclo L Ala L Pro

Spectroscopic Characterization Techniques in Advanced Research

The precise chemical structure and spatial arrangement of Cyclo(L-Ala-L-Pro) are primarily determined using a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

For instance, the chemical shift of the methine proton (H3) of the alanine (B10760859) residue is a key indicator of the molecule's conformation. jst.go.jp In studies comparing Cyclo(L-Ala-L-Pro) with its diastereomer, Cyclo(D-Ala-L-Pro), a significant difference in the chemical shift of this proton is observed, highlighting the influence of stereochemistry on the molecular structure. jst.go.jp Specifically, the methine proton signal for H3 in Cyclo(L-Ala-L-Pro) appears at a different chemical shift value compared to its diastereomer. jst.go.jp

Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of protons, which helps to define the preferred conformation in solution. jst.go.jp For Cyclo(L-Ala-L-Pro), the absence of an NOE between the alanine methyl protons and the proline's H9 proton suggests a specific orientation of the alanine side chain relative to the proline ring. jst.go.jp Under certain conditions, such as in a basic solution, Cyclo(L-Ala-L-Pro) can undergo isomerization to form a mixture of the LL and DL forms. jeol.comjeol.com This process can be monitored by ¹H NMR, where the appearance of new signals and changes in integral ratios allow for the quantification of the different stereoisomers present. jeol.comjeol.com

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a fundamental technique used to confirm the molecular weight and elemental composition of Cyclo(L-Ala-L-Pro). nih.govtandfonline.com The molecular formula of Cyclo(L-Ala-L-Pro) is C₈H₁₂N₂O₂, corresponding to a molecular weight of approximately 168.19 g/mol . nih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently utilized for its analysis. nih.govtandfonline.commdpi.com In tandem mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern provides valuable information about its structure, further confirming the identity of the compound. mdpi.comfrontiersin.org

X-ray Crystallography Studies for Three-Dimensional Structure

The diketopiperazine ring, which forms the core of the molecule, is not perfectly planar and often adopts a boat or twist-boat conformation. psu.edumdpi.com The proline ring also has a specific pucker, and the alanine side chain (a methyl group) orients itself in a particular spatial arrangement relative to the rest of the molecule. jst.go.jp These structural details are crucial for understanding how the molecule interacts with other molecules, such as proteins or receptors.

Conformational Dynamics and Isomerism Research

The conformation of Cyclo(L-Ala-L-Pro) is not static and can be influenced by several factors, including the solvent environment and the inherent flexibility of the molecule. researchgate.net Research in this area focuses on understanding the different possible conformations and the energetic barriers between them.

Cis-Trans Proline Isomerism and its Implications

A key feature of proline-containing peptides is the possibility of cis-trans isomerism about the peptide bond preceding the proline residue. wikipedia.org While most peptide bonds strongly favor the trans conformation, the energy difference between the cis and trans isomers of an X-Pro bond (where X is any amino acid) is much smaller. wikipedia.org This is due to the cyclic nature of the proline side chain. wikipedia.org

Biological Activities and Molecular Mechanisms of Action of Cyclo L Ala L Pro

Antifungal and AntimycoToxin Activities

Cyclo(L-Ala-L-Pro) is a diketopiperazine (DKP) that has been identified as a potent and selective inhibitor of aflatoxin production in toxigenic fungi. mdpi.comresearchgate.net A key characteristic of its activity is the ability to suppress the biosynthesis of these mycotoxins without significantly impeding the growth of the fungal organism itself, suggesting a targeted mechanism of action rather than general toxicity. nih.govchemfaces.com

Inhibition of Aflatoxin Production in Aspergillus Species

Research has consistently demonstrated that Cyclo(L-Ala-L-Pro) effectively inhibits the production of aflatoxins by key fungal species such as Aspergillus flavus and Aspergillus parasiticus. chemfaces.com This inhibition is observed in liquid cultures at concentrations in the micromolar range. chemfaces.com One of the key findings is that the compound halts the aflatoxin biosynthetic pathway at an early stage, specifically by inhibiting the production of norsorolinic acid, which is a critical intermediate. chemfaces.com This early intervention prevents the downstream synthesis of the toxic end-products. The inhibitory effect is stereospecific, with only the L-Ala-L-Pro configuration demonstrating significant activity among its isomers. tandfonline.com

Molecular Mechanisms of Aflatoxin Biosynthesis Inhibition

The inhibitory effects of Cyclo(L-Ala-L-Pro) are not merely observational; its molecular interactions within the fungal cell have been a subject of detailed investigation. The compound interferes with critical regulatory and enzymatic pathways that govern mycotoxin synthesis.

A pivotal aspect of Cyclo(L-Ala-L-Pro)'s mechanism is its ability to modulate the expression of genes central to aflatoxin production. tandfonline.com Scientific studies have shown that it significantly reduces the messenger RNA (mRNA) level of aflR, a key regulatory gene in the aflatoxin gene cluster. mdpi.comchemfaces.comresearchgate.net The aflR gene encodes a transcriptional factor, AflR, which is indispensable for activating the expression of the structural genes responsible for synthesizing aflatoxin enzymes. tandfonline.comnih.govtandfonline.com By suppressing aflR transcription in a dose-dependent manner, Cyclo(L-Ala-L-Pro) effectively shuts down the entire production line of aflatoxins. mdpi.comnih.gov

To understand its mode of action, researchers identified the direct cellular target of Cyclo(L-Ala-L-Pro) within A. flavus. Using affinity chromatography, a specific binding protein was isolated and identified as a fungal glutathione (B108866) S-transferase (GST), subsequently named AfGST. mdpi.comresearchgate.netnih.gov Cyclo(L-Ala-L-Pro) was shown to specifically bind to this enzyme and inhibit its catalytic activity. mdpi.comchemfaces.comnih.gov GSTs are crucial detoxification enzymes, and the inhibition of AfGST by this diketopiperazine points to a disruption of the fungus's ability to manage cellular stress. mdpi.com

The table below summarizes the inhibitory effect of Cyclo(L-Ala-L-Pro) on AfGST activity compared to a known GST inhibitor.

| Compound | Concentration | GST Activity (% of Control) | Reference |

| Cyclo(L-Ala-L-Pro) | 2 mM | 35% | mdpi.comnih.gov |

| Ethacrynic acid | 100 µM | 13% | mdpi.comnih.gov |

This table shows the comparative inhibition of His-AfGST activity. Ethacrynic acid was used as a positive control.

The production of aflatoxins is closely linked to oxidative stress within the fungus. mdpi.comnih.gov Glutathione S-transferases play a fundamental role in mitigating oxidative damage by conjugating glutathione to reactive electrophilic compounds. mdpi.com By inhibiting AfGST, Cyclo(L-Ala-L-Pro) interferes with this protective mechanism. mdpi.comnih.gov Research suggests that this disruption of GST function is a key part of the regulatory mechanism for aflatoxin production. mdpi.com The expression of the AfGST gene itself has been observed to synchronize with the onset of aflatoxin production. mdpi.comnih.gov Therefore, the inhibition of AfGST activity by Cyclo(L-Ala-L-Pro) appears to be a crucial event that leads to the downregulation of the aflR gene and the subsequent cessation of mycotoxin synthesis, linking the management of oxidative stress directly to the regulation of secondary metabolism. mdpi.comnih.gov

Comparative Studies with Related Diketopiperazines in Antifungal Research

Cyclo(L-Ala-L-Pro) belongs to the diketopiperazine (DKP) class of compounds, many of which exhibit diverse biological activities. Comparative studies have been essential in understanding the structure-activity relationships for aflatoxin inhibition.

Several other proline-containing DKPs, such as Cyclo(L-Val-L-Pro) and Cyclo(L-Leu-L-Pro), also demonstrate the ability to inhibit aflatoxin production. tandfonline.comasm.org The proline moiety is considered a critical structural feature for this inhibitory action. researchgate.net However, the potency can vary significantly between different DKP structures. For instance, a recent study found that Cyclo(L-Ala-Gly) exhibited stronger inhibitory activity than Cyclo(L-Ala-L-Pro). mdpi.com Conversely, other related DKPs show different antifungal targeting; Cyclo(L-Pro-L-Leu) and Cyclo(L-Pro-L-Val) were found to be weak inhibitors of the isocitrate lyase enzyme in Candida albicans, an entirely different antifungal target. mdpi.com

The following table presents a comparison of the inhibitory activities of various diketopiperazines against aflatoxin production.

| Diketopiperazine | Target Organism | Inhibitory Concentration | Notes | Reference |

| Cyclo(L-Ala-L-Pro) | A. parasiticus, A. flavus | Several hundred µM | Inhibits norsorolinic acid production. | chemfaces.com |

| Cyclo(L-Val-L-Pro) | A. parasiticus, A. flavus | Several hundred µM | Co-isolated with Cyclo(L-Ala-L-Pro). | chemfaces.com |

| Cyclo(L-Leu-L-Pro) | A. parasiticus | IC50: 0.20 mg/mL | Represses transcription of aflR. | asm.org |

| Cyclo(L-Ala-Gly) | A. flavus | IC50: 0.75 mM | Stronger activity than Cyclo(L-Ala-L-Pro). | mdpi.com |

IC50 (50% inhibitory concentration) values indicate the concentration required to inhibit 50% of the aflatoxin production.

These comparative data underscore the specificity of these molecular interactions and highlight the potential for developing potent and selective antifungal agents based on the diketopiperazine scaffold.

Antitumor and Cytotoxic Potentials

The cyclic dipeptide Cyclo(L-Ala-L-Pro) has been identified as a compound with potential anticancer properties. Research has demonstrated its cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent. chemsrc.com

Studies have shown that Cyclo(L-Ala-L-Pro) exhibits toxicity towards several human cancer cell lines. Specifically, it has been reported to be effective against lung cancer (A549), colon cancer (HCT-116), and liver cancer (HepG2) cells in vitro. chemsrc.com This cytotoxic activity highlights the compound's potential for further investigation in cancer research.

Table 1: In Vitro Cytotoxic Activity of Cyclo(L-Ala-L-Pro) on Cancer Cell Lines

| Cell Line | Cancer Type | Reported Effect | Citation |

| A549 | Lung Cancer | Toxic | chemsrc.com |

| HCT-116 | Colon Cancer | Toxic | chemsrc.com |

| HepG2 | Liver Cancer | Toxic | chemsrc.com |

While direct research into the specific molecular pathways of Cyclo(L-Ala-L-Pro)'s cytotoxicity is still emerging, the mechanisms of action for related cyclic dipeptides (CDPs) offer significant insights. The anticancer effects of many CDPs are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell division cycle.

Apoptosis is a critical process for eliminating potentially harmful cells, and its deregulation is a hallmark of cancer. aging-us.com The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. aging-us.comwikipedia.org For instance, a mix of CDPs including cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe) isolated from Pseudomonas aeruginosa was shown to induce apoptosis in HeLa and Caco-2 cancer cells. nih.gov This process often involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases leading to cell death. aging-us.comwikipedia.orgthermofisher.com

Another common mechanism is the induction of cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). frontiersin.org Many anticancer agents work by causing a halt in the cell cycle, typically at the G1/S or G2/M checkpoints, which prevents cancer cells from proliferating. life-science-alliance.orgplos.org For example, some bacterial toxins known as cycle inhibiting factors (Cifs) can cause cell cycle arrest by increasing the levels of CDK inhibitors like p21 and p27. frontiersin.orgmdpi.com This accumulation of inhibitors prevents the activation of CDK-cyclin complexes that are necessary for the cell to progress through its cycle. mdpi.com While these mechanisms are established for other related compounds, further research is needed to elucidate the precise molecular pathways activated by Cyclo(L-Ala-L-Pro) in its cytotoxic action against cancer cells.

Antiviral Effects and Mechanisms of Action

The antiviral properties of cyclic dipeptides are an area of growing interest, although specific studies on Cyclo(L-Ala-L-Pro) are limited. However, research on structurally similar compounds provides evidence for the potential antiviral activity of this class of molecules.

For example, proline-containing CDPs such as cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro), produced by Lactobacillus plantarum, have demonstrated inhibitory effects against influenza A viruses, including the H1N1 and H3N2 strains. frontiersin.org Similarly, Cyclo(Phe-Tyr) and Cyclo(Ala-Ile) have also been reported to possess antiviral activity against these influenza strains. frontiersin.org Another related compound, Cyclo(L-Ala-L-Leu), has shown virustatic activity against the vaccinia virus in mouse models. bioaustralis.com While the exact mechanisms underlying the antiviral properties of these CDPs are not fully understood, they represent a promising area for the discovery of new antiviral agents. frontiersin.orgfrontiersin.org Further investigation is required to determine if Cyclo(L-Ala-L-Pro) shares these antiviral capabilities and to understand its potential mechanisms of action.

Quorum Sensing Modulation in Microbial Systems

Cyclo(L-Ala-L-Pro) is a member of the diketopiperazine (DKP) class of cyclic dipeptides, which have been identified as signaling molecules in various microbial systems. These molecules can influence quorum sensing (QS), a cell-density-dependent communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. frontiersin.org

DKPs like Cyclo(L-Ala-L-Pro) can act as both agonists and antagonists of QS systems. nih.gov For instance, some DKPs compete with N-acyl-homoserine lactones (AHLs), the primary signaling molecules in many Gram-negative bacteria, for binding to LuxR-type receptors. frontiersin.org This competition can either activate or inhibit the expression of QS-regulated genes. The ability of DKPs from one bacterial species to interact with the QS networks of others highlights the complexity of microbial communication. nih.gov

Research has shown that specific DKPs can modulate virulence in various pathogens. For example, certain DKPs produced by Pseudomonas aeruginosa can inhibit virulence phenotypes in Serratia liquefaciens. frontiersin.org The modulation of QS by these compounds is an area of active research, with potential applications in controlling bacterial pathogenesis. frontiersin.org

Table 1: Examples of Quorum Sensing Modulation by Diketopiperazines

| Diketopiperazine | Producing Organism(s) | Modulatory Effect | Target Organism(s)/System | Reference |

|---|---|---|---|---|

| Cyclo(L-Ala-L-Val) | Pseudomonas spp. | Antagonist of LuxR | E. coli biosensor | nih.gov |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas spp. | Activator of AHL biosensors | Bacterial AHL biosensors | nih.gov |

| Cyclo(L-Phe-L-Pro) | Vibrio vulnificus | Modulates OmpU expression | Vibrio vulnificus | asm.org |

| Cyclo(L-Pro-L-Val) | Pseudomonas putida | Antagonist | E. coli biosensor | nih.gov |

| Cyclo(L-Pro-L-Val) | Pseudomonas putida | Agonist | Chromobacterium violaceum | nih.gov |

| Cyclo(Trp-Ser) | Rheinheimera aquimaris | Inhibits QS-mediated virulence | Pseudomonas aeruginosa PAO1 | frontiersin.org |

Neurobiological Effects and Neuroprotection Research

Cyclic dipeptides, including those structurally related to Cyclo(L-Ala-L-Pro), have demonstrated a range of neuroprotective effects in preclinical studies. These compounds are being investigated for their potential to counteract the pathological processes underlying neurodegenerative diseases. explorationpub.com

One of the key mechanisms underlying the neuroprotective potential of these compounds is their ability to exert antioxidant, anti-inflammatory, and anti-apoptotic activities. explorationpub.com For example, the related compound Cyclo(His-Pro) has been shown to protect cells from oxidative stress-induced injury. nih.gov It can reduce the production of reactive oxygen species (ROS) and trigger protective cellular responses. nih.gov

Furthermore, certain cyclic dipeptides have been found to modulate key signaling pathways involved in neuroinflammation and cell survival. For instance, Cyclo(His-Pro) can suppress the pro-inflammatory NF-κB signaling pathway while activating the Nrf2-mediated antioxidant response. nih.govresearchgate.net This dual action helps to reduce inflammation and protect neurons from damage. nih.govnih.gov Research on compounds like Cyclo(L-Pro-L-Phe) has shown they can prevent the loss of mitochondrial membrane potential and inhibit the activation of apoptosis-related proteins, further highlighting the neuroprotective potential of this class of molecules. nih.govresearchgate.net

Table 2: Investigated Neuroprotective Mechanisms of Related Cyclic Dipeptides

| Compound/Class | Proposed Mechanism | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Triterpenoids | Antioxidant, anti-inflammatory, anti-apoptotic | In vitro and in vivo models | Alleviated mitochondrial dysfunction, reduced oxidative damage | explorationpub.com |

| Red Algae Compounds | Anti-oxidative, anti-inflammatory, neuro-regenerative | Preclinical studies | Shielded neurons from oxidative stress, reduced neuroinflammation | lidsen.com |

| Cyclo(His-Pro) | Antioxidant, anti-inflammatory | Microglial cells, PC12 cells, mouse models | Reduced ROS production, inhibited NF-κB signaling, activated Nrf2 pathway | nih.govnih.gov |

| Cyclo(L-Pro-L-Phe) | PPAR-γ activation, anti-apoptotic | SH-SY5Y human neuroblastoma cells | Reduced hydrogen peroxide-induced apoptosis and ROS generation, inhibited NF-κB activation | nih.govresearchgate.net |

Immune Modulation and Anti-inflammatory Properties

Cyclic dipeptides have emerged as potential immunomodulatory and anti-inflammatory agents. frontiersin.org Their ability to influence immune responses has been observed in various experimental models.

One of the primary anti-inflammatory mechanisms of related cyclic dipeptides, such as Cyclo(His-Pro), involves the modulation of the NF-κB and Nrf2 signaling pathways. nih.govresearchgate.net NF-κB is a key regulator of pro-inflammatory gene expression, and its inhibition can lead to a reduction in inflammation. nih.gov Conversely, the activation of the Nrf2 pathway leads to the production of antioxidant and cytoprotective enzymes. nih.gov Cyclo(His-Pro) has been shown to suppress NF-κB signaling by activating the Nrf2-mediated induction of heme oxygenase-1, an enzyme with anti-inflammatory properties. nih.gov

Studies on other cyclic peptides have demonstrated their ability to inhibit the production of pro-inflammatory cytokines like TNF-α. For example, stereochemical variants of cyclo-[Pro-Pro-β3-HoPhe-Phe-] have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells. nih.gov These findings suggest that cyclic dipeptides could have therapeutic potential in inflammatory conditions.

Table 3: Reported Anti-inflammatory Activities of Related Cyclic Dipeptides

| Compound/Class | Anti-inflammatory Effect | Model System | Molecular Target/Pathway | Reference |

|---|---|---|---|---|

| Cyclo(His-Pro) | Suppression of pro-inflammatory signaling | PC12 and murine microglial BV2 cells, mouse ear inflammation model | Modulation of NF-κB and Nrf2 signaling | nih.gov |

| Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] (P03) | Inhibition of TNF-α production and cell proliferation | Human peripheral blood mononuclear cells, mouse models of inflammation | Inhibition of mitogen-induced proliferation and LPS-induced TNF-α production | nih.gov |

| Cyclo-[Pro-Pro-D-β3-HoPhe-Phe-] (P04) | Inhibition of TNF-α production | Human peripheral blood mononuclear cells | Inhibition of LPS-induced TNF-α production | nih.gov |

Other Enzyme Inhibition Activities and Target Identification

Beyond its effects on signaling pathways, Cyclo(L-Ala-L-Pro) and related compounds have been shown to directly inhibit the activity of specific enzymes.

A notable target of Cyclo(L-Ala-L-Pro) is glutathione S-transferase (GST) in the fungus Aspergillus flavus. nih.gov This enzyme is involved in the detoxification of various compounds. Research has shown that Cyclo(L-Ala-L-Pro) can bind to and inhibit the activity of AfGST, which in turn inhibits the production of aflatoxin, a potent mycotoxin, without affecting fungal growth. nih.govchemfaces.com This inhibitory action is associated with a reduction in the expression of aflR, a key regulatory gene in the aflatoxin biosynthetic pathway. chemfaces.com

Other cyclic dipeptides have also been found to inhibit various enzymes. For instance, Cyclo(L-Pro-L-Tyr) has been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com Molecular docking studies suggest that this compound binds to the active site of the enzyme, preventing its normal function. mdpi.com Additionally, compounds like cyclo(dehydroAla-Leu) and cis-cyclo(prolyl-valyl) have demonstrated inhibitory effects on α-glucosidase activity. frontiersin.org

Table 4: Enzyme Inhibition by Cyclo(L-Ala-L-Pro) and Related Diketopiperazines

| Compound | Target Enzyme | Organism | Effect | Reference |

|---|---|---|---|---|

| Cyclo(L-Ala-L-Pro) | Glutathione S-transferase (AfGST) | Aspergillus flavus | Inhibition of enzyme activity and aflatoxin production | nih.gov |

| Ethacrynic acid (known GST inhibitor) | Glutathione S-transferase (AfGST) | Aspergillus flavus | Inhibition of enzyme activity and aflatoxin production | nih.gov |

| Cyclo(L-Pro-L-Tyr) | Tyrosinase | Mushroom | Competitive inhibition | mdpi.com |

| Cyclo(dehydroAla-Leu) | α-glucosidase | Not specified | Inhibition of enzyme activity | frontiersin.org |

| cis-cyclo(prolyl-valyl) | α-glucosidase | Penicillium sp. F70614 | Inhibition of enzyme activity | frontiersin.org |

| Cyclo(L-Pro-D-Arg) | Chitinase | Bacillus cereus | Negative regulation of enzyme activity | frontiersin.org |

Structure Activity Relationship Sar Studies of Cyclo L Ala L Pro

Impact of Amino Acid Composition and Stereochemistry on Biological Activity

The types of amino acids and their stereochemical arrangement in a CDP are fundamental determinants of its biological activity. The substitution of one amino acid for another can dramatically alter the molecule's properties and its interaction with biological targets.

The amino acid composition dictates the side chains present on the diketopiperazine ring, which in turn influences properties like hydrophobicity, charge, and hydrogen bonding capacity. For instance, studies on various proline-containing CDPs have shown that the nature of the second amino acid is critical for activity. Research on the inhibition of aflatoxin production has demonstrated that a cyclodipeptide structure composed of a hydrophobic amino acid and proline may be a key contributor to this inhibitory activity. nih.gov For example, Cyclo(L-Pro-L-Val) was found to be a more potent inhibitor of norsolorinic acid (NA) accumulation than Cyclo(L-Leu-L-Pro). nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical factor. The use of L- or D-amino acids can lead to diastereomers with vastly different biological profiles. For example, a study comparing Cyclo(L-Phe-D-Pro) and its diastereoisomer Cyclo(D-Phe-D-Pro) found that the latter had a significantly weaker cytotoxic effect, highlighting the importance of the proline configuration. mdpi.com In another instance, while Cyclo(L-Leu-L-Pro) and its stereoisomer Cyclo(D-Leu-D-Pro) showed similar inhibitory activity against NA accumulation, other diastereomers like Cyclo(D-Pro-L-Leu) and Cyclo(L-Pro-D-Leu) exhibited weaker activities. nih.gov This underscores that even subtle changes in the spatial orientation of the amino acid residues can profoundly impact how the molecule interacts with its biological target. evitachem.com

The following table summarizes the impact of amino acid composition and stereochemistry on the biological activity of selected proline-containing cyclodipeptides.

| Compound | Amino Acid Composition | Stereochemistry | Observed Biological Activity |

| Cyclo(L-Ala-L-Pro) | L-Alanine, L-Proline | L, L | Inhibits aflatoxin production in Aspergillus flavus. mdpi.com |

| Cyclo(L-Pro-L-Val) | L-Proline, L-Valine | L, L | Potent inhibitor of norsolorinic acid accumulation. nih.gov |

| Cyclo(L-Leu-L-Pro) | L-Leucine, L-Proline | L, L | Inhibits aflatoxin production; less potent than Cyclo(L-Pro-L-Val). nih.gov |

| Cyclo(D-Leu-D-Pro) | D-Leucine, D-Proline | D, D | Similar inhibitory activity to Cyclo(L-Leu-L-Pro). nih.gov |

| Cyclo(D-Pro-L-Leu) | D-Proline, L-Leucine | D, L | Weaker inhibitory activity than Cyclo(L-Leu-L-Pro). nih.gov |

| Cyclo(L-Phe-D-Pro) | L-Phenylalanine, D-Proline | L, D | Cytotoxic effect on HCT116 cells. mdpi.com |

| Cyclo(D-Phe-D-Pro) | D-Phenylalanine, D-Proline | D, D | Weaker cytotoxic effect than Cyclo(L-Phe-D-Pro). mdpi.com |

| Cyclo(L-Gly-L-Pro) | L-Glycine, L-Proline | L, L | No inhibition of norsolorinic acid accumulation. nih.gov |

| Cyclo(D-Ala-L-Pro) | D-Alanine, L-Proline | D, L | No inhibition of norsolorinic acid accumulation. nih.gov |

Role of the Proline Moiety and its Conformation in Bioactivity

The proline residue imparts unique structural characteristics to cyclodipeptides. Its cyclic side chain, which includes the backbone nitrogen atom, creates a rigid pyrrolidine (B122466) ring fused to the diketopiperazine core. mdpi.comwikipedia.org This rigidity significantly constrains the conformational flexibility of the molecule, which can enhance its binding affinity to biological targets.

Proline-containing CDPs are prevalent in nature and exhibit a wide range of biological activities, including anticonvulsant and trypanocidal effects. mdpi.com The fusion of the diketopiperazine nucleus with the pyrrolidine ring results in notable bio-properties. mdpi.com The ability of proline to facilitate cis-peptide bonds can bring the N- and C-termini of a peptide chain closer together, which may facilitate intramolecular reactions. acs.org

Conformational analyses of cyclic peptides containing proline have shown that the presence and configuration of proline can dictate the adoption of specific secondary structures like β-turns. For example, studies on model peptides have demonstrated that a cis L-Phe-L-Pro peptide bond can lead to a type VI β-bend conformation. nih.gov

Influence of Ring Substitutions and Chemical Modifications on Efficacy

Modifying the diketopiperazine ring or the side chains of the constituent amino acids can significantly alter the efficacy of Cyclo(L-Ala-L-Pro) and its analogs. These chemical modifications can affect the molecule's solubility, lipophilicity, and ability to interact with target receptors.

Studies involving the sex pheromone Cyclo(L-Pro-L-Pro) in the diatom Seminavis robusta have provided valuable insights into the effects of ring substitutions. mdpi.com Researchers synthesized several analogs with functional groups attached to the C-4 position of one of the proline rings. mdpi.com The introduction of a diazirine or an azide (B81097) group had a limited impact on the pheromonal activity, suggesting that these modifications are tolerated within the binding pocket of the putative receptor. mdpi.com However, substituting with a hydroxyl group or a larger acetal (B89532) group significantly reduced or abolished bioactivity, indicating that there are spatial and chemical constraints within the receptor's binding site. mdpi.com

These findings suggest that while the core diketopiperazine structure is essential, specific substitutions can be made to introduce new functionalities without losing biological activity, which is a key concept in the development of chemical probes and new drugs. mdpi.com For instance, the introduction of photoaffinity labels like diazirines can be used to identify and characterize the receptors that these molecules bind to. mdpi.com

The following table illustrates the effects of different substitutions on the proline ring of Cyclo(L-Pro-L-Pro) analogs on their pheromonal activity.

| Analog of Cyclo(L-Pro-L-Pro) | Modification | Effect on Bioactivity |

| Diazirine analog | Attachment of a diazirine group to C-4 of one proline ring. | Activity similar to the natural pheromone. mdpi.com |

| Azide analogs | Attachment of an azide group to C-4 of one proline ring. | Activity similar to the natural pheromone. mdpi.com |

| Hydroxyl analog | Substitution with a hydroxyl group. | Inactive. mdpi.com |

| Acetal analog | Introduction of an acetal group. | Largely reduced bioactivity. mdpi.com |

Quantitative and Qualitative Correlations between Molecular Structure and Biological Function

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on Cyclo(L-Ala-L-Pro) are not widely available in the provided search results, the principles of QSAR can be applied to understand the broader class of cyclodipeptides.

QSAR models often use descriptors related to steric, electronic, and hydrophobic properties to predict activity. For example, a positive correlation was found between the lipophilicity (LogP values) of Cyclo(L-Pro-L-Pro) analogs and their bioactivity, although the correlation was not statistically significant in that particular study. mdpi.com This suggests that more hydrophobic molecules may have better membrane permeability or a stronger interaction with a hydrophobic binding pocket.

Qualitative correlations can also be drawn from SAR studies. For example, the observation that a cyclodipeptide structure with a hydrophobic amino acid and a proline is often associated with inhibitory activity against aflatoxin production provides a qualitative guideline for designing new inhibitors. nih.gov Similarly, the consistent finding that the stereochemistry of the amino acids is critical for activity provides a qualitative rule for synthesizing active compounds. mdpi.comevitachem.com

The development of 3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide more detailed insights into the structural requirements for activity. These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for bioactivity, guiding the design of more potent analogs. researchgate.net

Advanced Analytical Methodologies for Cyclo L Ala L Pro Research

Extraction and Purification Techniques

The initial step in studying Cyclo(L-Ala-L-Pro) from natural sources or synthetic mixtures involves its extraction and purification from a complex matrix. Various techniques are employed to achieve high purity of the compound.

Affinity-Based Purification Methods

Affinity chromatography is a powerful technique that separates molecules based on specific binding interactions. thermofisher.combio-rad.com In the context of Cyclo(L-Ala-L-Pro) research, this method can be highly effective for isolating the compound or its binding partners.

One approach involves immobilizing a known binding partner of Cyclo(L-Ala-L-Pro) onto a solid support. thermofisher.com For instance, to identify proteins that interact with Cyclo(L-Ala-L-Pro), the compound itself can be immobilized on Sepharose beads. mdpi.com When a cell lysate is passed through these beads, proteins that bind to Cyclo(L-Ala-L-Pro) are captured. mdpi.com After washing away unbound components, the bound proteins can be eluted and identified. mdpi.com A study successfully used this method to identify Glutathione (B108866) S-transferase (GST) as a binding protein for Cyclo(L-Ala-L-Pro) in Aspergillus flavus. mdpi.comresearchgate.net

Conversely, if a specific receptor or enzyme that interacts with Cyclo(L-Ala-L-Pro) is known, it can be used as the immobilized ligand to purify the compound from a mixture. thermofisher.com This "lock and key" approach offers high selectivity and can significantly simplify purification protocols. bio-rad.com

Table 1: Affinity-Based Purification of Cyclo(L-Ala-L-Pro) Binding Protein

| Step | Description | Purpose |

| Preparation of Affinity Matrix | Cyclo(L-Ala-L-Pro) is chemically linked to Sepharose beads. mdpi.com | To create a solid support with a specific affinity for binding partners. |

| Incubation | The affinity matrix is incubated with a cell lysate from Aspergillus flavus. mdpi.com | To allow the target protein (GST) to bind to the immobilized Cyclo(L-Ala-L-Pro). |

| Washing | The beads are washed with buffer to remove non-specifically bound proteins. mdpi.com | To increase the purity of the isolated protein. |

| Elution | The bound protein is released from the beads using an elution buffer. mdpi.com | To recover the purified protein for further analysis. |

| Analysis | The eluted protein is identified using techniques like SDS-PAGE and LC-MS/MS. mdpi.com | To confirm the identity of the binding protein. |

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the purification and analysis of Cyclo(L-Ala-L-Pro). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly employed methods. mdpi.comuni-giessen.de

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of diketopiperazines, including Cyclo(L-Ala-L-Pro). kit.eduresearchgate.net This technique separates compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). foodandnutritionjournal.orgtandfonline.com

Researchers have developed RP-HPLC methods to separate various diketopiperazines from their linear dipeptide counterparts and constituent amino acids. kit.edu For instance, a study established an RP-HPLC method capable of separating seven different diketopiperazines, demonstrating the technique's versatility. kit.edu The separation of stereoisomers, such as Cyclo(L-Ala-L-Ala) and its diastereomers, has also been achieved using RP-HPLC. researchgate.netresearchgate.net

Gas Chromatography (GC):

GC is another powerful technique for separating and identifying volatile and thermally stable compounds. uni-giessen.de For the analysis of dipeptides and diketopiperazines, derivatization is often necessary to increase their volatility. uni-giessen.de For example, dipeptides can be converted into their N-trifluoroacetyl dipeptide S-(+)-2-butyl esters for GC analysis. uni-giessen.de GC coupled with mass spectrometry (GC-MS) is a common approach for the identification of unknown compounds in a mixture. frontiersin.org One study successfully used GC-MS to identify three isomers of cyclo(Leu-Pro) in a bacterial extract. frontiersin.org

Solid Phase Extraction (SPE) for Diketopiperazines

Solid Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution. acs.org It is particularly useful for cleaning up complex samples before analysis by HPLC or GC. frontiersin.org

For diketopiperazines, C18-based SPE is a common choice. acs.orgnih.gov The process involves passing a solution containing the diketopiperazines through a cartridge packed with a solid adsorbent (the stationary phase). The target compounds are retained on the solid phase while impurities are washed away. The purified compounds are then eluted with a suitable solvent. acs.org

A study demonstrated the use of a high-throughput C18-based SPE method with a methanol (B129727) gradient to efficiently isolate and purify proline-containing diketopiperazines from Lactobacillus plantarum. nih.govresearchgate.net This method proved to be effective for obtaining large quantities of these compounds for further biological testing. nih.gov Another application involved using OASIS MAX SPE cartridges for the solid-phase extraction of diketopiperazines from plant extracts. google.com

Quantitative and Qualitative Detection Methods

Once extracted and purified, a variety of methods are available for the detection and quantification of Cyclo(L-Ala-L-Pro) and for screening its biological activities.

High-Throughput Screening (HTS) Assays for Bioactivity

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. assay.works This approach is invaluable for discovering new bioactive molecules and understanding their mechanism of action. drugtargetreview.com

In the context of Cyclo(L-Ala-L-Pro) research, HTS can be used to screen for various activities, such as antimicrobial, antifungal, or enzyme inhibitory effects. frontiersin.orgdrugtargetreview.com For example, a microtiter plate-based assay was developed to screen for inhibitors of aflatoxin production by Aspergillus parasiticus. nih.gov This assay allowed for the testing of various concentrations of cyclo(L-Leu-L-Pro) and its isomers to determine their inhibitory activity. nih.gov

HTS campaigns rely on robust and reproducible assays. assay.works Key parameters that are optimized include signal-to-background ratio, DMSO tolerance, and the use of appropriate controls. assay.works The goal is to develop an assay that can reliably distinguish true "hits" (compounds with the desired activity) from the vast number of inactive compounds in a library. assay.works

Table 2: Example of a High-Throughput Screening Assay

| Assay Component | Description | Reference |

| Target Organism/System | Aspergillus parasiticus for aflatoxin production inhibition. | nih.gov |

| Assay Format | Microtiter plates with agar (B569324) medium. | nih.gov |

| Test Compound | Cyclo(L-Ala-L-Pro) or other diketopiperazines at various concentrations. | nih.gov |

| Readout | Visual or spectrophotometric measurement of aflatoxin precursor accumulation. | nih.gov |

| Throughput | Capable of testing multiple compounds and concentrations simultaneously. | mdpi.com |

Advanced Mass Spectrometry Applications (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), it becomes LC-MS, a highly sensitive and selective method for the identification and quantification of compounds in complex mixtures. foodandnutritionjournal.org Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by fragmenting the ions and analyzing the resulting fragment ions. mdpi.com

LC-MS/MS is extensively used in the analysis of diketopiperazines, including Cyclo(L-Ala-L-Pro). tandfonline.com It allows for the simultaneous analysis of multiple diketopiperazines in a single run. tandfonline.com Researchers have developed and validated LC-MS/MS methods for the quantitative determination of a wide range of diketopiperazines in various food matrices, such as tea extracts. tandfonline.comtandfonline.com

In these methods, specific precursor and fragment ions are monitored for each compound in what is known as Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and specificity. tandfonline.com For Cyclo(L-Ala-L-Pro), although a commercial standard for the L-L isomer was not always available, studies have utilized the D-Ala-L-Pro isomer for method development, noting that the fragment ions show identical intensity tendencies. tandfonline.comtandfonline.com However, it is important to note that standard reversed-phase columns may not separate stereoisomers like Cyclo(D-Ala-L-Pro) and Cyclo(L-Ala-L-Pro), which can appear at the same retention time. tandfonline.comtandfonline.com

Table 3: LC-MS/MS Parameters for Diketopiperazine Analysis

| Parameter | Description | Typical Value/Setting | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Capillary voltage: 3 kV | tandfonline.com |

| Column | Reversed-phase (e.g., Waters Atlantis T3) | - | tandfonline.com |

| Mobile Phase | Water with 0.1% formic acid and acetonitrile | Gradient elution | tandfonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific precursor and fragment ions for each DKP | tandfonline.com |

| Source Temperature | Temperature of the ion source | 150 °C | tandfonline.com |

| Desolvation Temperature | Temperature to evaporate the solvent | 400 °C | tandfonline.com |

Chiral Chromatography for Stereoisomer Analysis

The analysis of stereoisomers of cyclic dipeptides, such as Cyclo(L-Ala-L-Pro), is crucial for understanding their biological activities and ensuring the enantiomeric purity of synthetic compounds. Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. This is particularly important for Cyclo(Ala-Pro) as it can exist in four stereoisomeric forms: Cyclo(L-Ala-L-Pro), Cyclo(D-Ala-D-Pro), Cyclo(L-Ala-D-Pro), and Cyclo(D-Ala-L-Pro).

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used method for the enantioseparation of chiral compounds. csfarmacie.cz The principle of chiral recognition by CSPs is based on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. nih.gov These complexes have different stability constants, leading to different retention times and thus separation. chemistrydocs.com

For the separation of diketopiperazines, including those containing proline, various types of CSPs have been employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. csfarmacie.cz These polymers possess a chiral structure that allows for the chiral recognition of a wide range of racemic compounds. csfarmacie.cz The separation efficiency can be influenced by the type of mobile phase used, with mixtures of solvents like n-hexane and ethanol (B145695) or dimethyl carbonate and alcohol being common. mdpi.com

Another approach involves the use of chiral mobile phase additives (CMPAs). In this technique, a chiral selector is added to the mobile phase, and an achiral stationary phase is used. nih.gov For instance, β-cyclodextrin has been used as a chiral mobile phase additive for the separation of 2,6-diketopiperazine derivatives. ingentaconnect.com The presence of hydroxy acids in the mobile phase can further enhance the enantioselectivity. ingentaconnect.com

Ligand-exchange chromatography (LEC) is another valuable technique. chemistrydocs.com In LEC, chiral recognition is achieved through the formation of ternary mixed metal complexes between a chiral selector, a metal ion, and the analyte. chemistrydocs.com CSPs based on amino acid residues like L-Proline or L-Hydroxyproline complexed with metal ions have shown enantioselectivity for dipeptides. chemistrydocs.com

The development of efficient chiral separation methods is essential for the quality control of enantiopure pharmaceuticals and for studying the stereospecific interactions of these molecules in biological systems. researchgate.net

Table 1: Chiral HPLC Separation of Cyclo(Ala-Pro) Stereoisomers

| Chiral Stationary Phase | Mobile Phase | Detected Isomers | Research Focus |

| Chirasil-L-Val | Not specified | Dipeptide stereoisomers | Separation of dipeptide stereoisomers after derivatization. researchgate.net |

| β-cyclodextrin (as mobile phase additive) | Not specified | Enantiomers of 2,6-diketopiperazine derivatives | Optimization of enantioseparation using chiral mobile phase additives. ingentaconnect.com |

| Ligand exchange type CSP (Phenomenex Chirex Phase 3126) | Not specified | L-Pro, L-Ala | Determination of amino acid configuration in marine natural peptides. mdpi.com |

Computational and Theoretical Investigations of Cyclo L Ala L Pro

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of flexible molecules like Cyclo(L-Ala-L-Pro). These methods allow for the characterization of the molecule's behavior at an atomic level of detail.

Conformational Energy Landscapes

The three-dimensional structure of Cyclo(L-Ala-L-Pro) is crucial for its biological activity. The diketopiperazine ring, formed by the cyclization of L-alanine and L-proline, can adopt different conformations. The proline residue, with its pyrrolidine (B122466) ring, introduces significant conformational constraints. Theoretical conformational analyses have been instrumental in understanding the preferred shapes of such cyclic peptides.

While a specific, detailed conformational energy landscape for Cyclo(L-Ala-L-Pro) is not extensively documented in publicly available literature, insights can be drawn from studies on similar compounds. For instance, conformational analysis of cyclo(L-cystine) revealed that the diketopiperazine ring exists exclusively in a boat form, with the molecule adopting two distinct forms based on the disulfide bridge chirality. nih.gov For cyclo(D-Ala-L-Ala), a stereoisomer of a related compound, X-ray diffraction has shown that it can crystallize in two different forms with distinct hydrogen bond patterns and conformations of the Cα-Hα group. This suggests that even small changes in stereochemistry can significantly impact the preferred conformation.

Molecular dynamics simulations of the linear dipeptide Ala-Pro in water have shown that both trans and cis isomers of the peptide bond have several conformations, although the total conformational space is limited. This inherent conformational preference of the linear precursor likely influences the final, constrained geometry of the cyclic form.

| Feature | Description | Source |

| Ring Conformation | The diketopiperazine ring is generally non-planar, often adopting a boat or twisted-boat conformation. | nih.gov |

| Influence of Proline | The fused pyrrolidine ring of proline significantly restricts the conformational flexibility of the diketopiperazine ring. | |

| Stereoisomerism Impact | Different stereoisomers, such as in cyclo(D-Ala-L-Ala), can lead to distinct crystalline forms and conformations. | |

| Precursor Influence | The conformational preferences of the linear Ala-Pro dipeptide likely impact the final cyclic structure. |

Ligand-Target Binding Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein.

While specific molecular docking studies focusing on Cyclo(L-Ala-L-Pro) are not widely reported, the general applicability of this technique to diketopiperazines is well-established. For example, docking studies have been employed to investigate the binding of other cyclic peptides to various protein targets, such as enzymes and receptors. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The potential of Cyclo(L-Ala-L-Pro) to interact with various biological targets can be hypothetically explored using molecular docking. The compound's structure, featuring both hydrogen bond donors and acceptors, as well as a hydrophobic methyl group from the alanine (B10760859) residue, suggests it could engage in a variety of interactions within a protein's binding site.

| Target Class | Potential Interactions | Rationale |

| Enzymes | Hydrogen bonding with active site residues, hydrophobic interactions. | The amide groups can act as hydrogen bond donors/acceptors, and the methyl group provides a hydrophobic contact point. |

| Receptors | Similar to enzymes, with potential for specific recognition based on shape complementarity. | The rigid structure of the diketopiperazine core can provide a scaffold for specific interactions. |

| Ion Channels | Potential to modulate channel activity through binding at specific sites. | The polar and non-polar regions of the molecule could interact with the channel protein. |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, including their orbital energies, charge distribution, and reactivity. These methods are essential for a fundamental understanding of a molecule's properties and behavior.

Studies on the stereoisomer cyclo(D-Ala-L-Ala) have utilized ab initio molecular orbital calculations to understand the frequency shifts of NH and CH stretching modes observed in its different crystalline forms. These calculations can reveal how intermolecular interactions, such as hydrogen bonding, affect the electronic environment of specific bonds within the molecule.

Furthermore, a joint experimental and theoretical study on cyclo-alanine-alanine (cAA), a closely related diketopiperazine, employed quantum chemistry calculations to interpret its photoelectron spectrum. This provided direct insight into the molecular stability of cAA after photoionization. The calculations helped to identify the fragmentation pathways, which were found to typically initiate with the cleavage of a C-C bond in the ring. nih.gov

These studies on related compounds suggest that quantum chemical calculations on Cyclo(L-Ala-L-Pro) would be valuable for understanding its electronic properties, reactivity, and spectroscopic signatures.

| Property | Method of Investigation | Key Findings (from related compounds) |

| Vibrational Frequencies | Ab initio molecular orbital calculations | Intermolecular interactions significantly influence the vibrational frequencies of NH and CH bonds. |

| Electronic Transitions | Quantum chemistry calculations (e.g., DFT) | Calculations can predict and help interpret photoelectron spectra, providing insights into molecular orbital energies. nih.gov |

| Molecular Stability | Quantum chemistry calculations | Can be used to understand fragmentation pathways and the intrinsic stability of the molecule. nih.gov |

In Silico Prediction of Biological Activities and Drug-like Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of compounds, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in prioritizing compounds for further experimental testing.

Various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. These models are typically built using large datasets of compounds with known experimental values.

| Property | Predicted Trend for Small Cyclic Dipeptides | Rationale |

| Metabolic Stability | Generally high | The cyclic structure and presence of proline can protect the amide bonds from enzymatic cleavage. nih.gov |

| Cell Permeability | Can be favorable | The rigid conformation can mask polar groups and present a more hydrophobic surface, aiding in membrane traversal. nih.gov |

| Oral Bioavailability | Potentially good | A combination of metabolic stability and cell permeability can lead to improved oral bioavailability. |

| Toxicity | Generally low | As naturally occurring or derived from natural amino acids, they are often well-tolerated. |

Application of Machine Learning Approaches in Diketopiperazine Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict biological activities, design novel molecules, and optimize drug candidates. acs.org In the context of diketopiperazine research, ML models can be trained on existing data to predict the bioactivities of new, untested compounds. nih.gov

Machine learning models can be developed to predict a wide range of properties for diketopiperazines, including their antimicrobial, anticancer, or neuroprotective effects. These models typically use molecular descriptors, which are numerical representations of the chemical structure, as input. By learning the relationship between these descriptors and the observed biological activity, the models can make predictions for new molecules.

Furthermore, generative ML models can be used for the de novo design of novel diketopiperazine structures with desired properties. These models can learn the underlying patterns in known active compounds and generate new molecules that are likely to be active.

While specific applications of machine learning to Cyclo(L-Ala-L-Pro) are not detailed in the available literature, the broader field of cyclic peptide and diketopiperazine research is increasingly benefiting from these computational approaches.

| Application Area | Machine Learning Approach | Potential Impact on Diketopiperazine Research |

| Bioactivity Prediction | Supervised learning (e.g., random forests, support vector machines) | Rapidly screen virtual libraries of diketopiperazines to identify promising candidates for specific biological targets. nih.gov |

| De Novo Design | Generative models (e.g., variational autoencoders, generative adversarial networks) | Design novel diketopiperazine structures with optimized properties, such as enhanced potency or improved pharmacokinetic profiles. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models | Elucidate the key structural features that determine the biological activity of diketopiperazines, guiding lead optimization. |

| ADMET Prediction | Classification and regression models | Predict the drug-like properties of diketopiperazines to filter out compounds with unfavorable ADMET profiles early in the discovery process. |

Preclinical Applications and Translational Research of Cyclo L Ala L Pro

Development as Aflatoxin Control Agents for Agricultural Applications

Cyclo(L-Ala-L-Pro) has been identified as a potent inhibitor of aflatoxin production by fungi such as Aspergillus flavus and Aspergillus parasiticus. mdpi.comchemfaces.com A key advantage of this compound is its ability to inhibit toxin formation without affecting fungal growth, which may reduce the likelihood of resistance development. mdpi.comchemfaces.com

Research into its mechanism of action has revealed that Cyclo(L-Ala-L-Pro) targets and binds to a specific glutathione (B108866) S-transferase (GST) in A. flavus, designated as AfGST. mdpi.comnih.govresearchgate.net This binding inhibits the enzyme's activity. mdpi.comnih.govresearchgate.net The inhibition of AfGST by Cyclo(L-Ala-L-Pro) is believed to be a crucial step in its aflatoxin-inhibiting effect. mdpi.comresearchgate.net Further studies have shown that, similar to the known GST inhibitor ethacrynic acid, Cyclo(L-Ala-L-Pro) reduces the expression of AflR, a key regulatory protein essential for aflatoxin biosynthesis. mdpi.comnih.gov This suggests that the compound interferes with the regulatory pathways governing toxin production. mdpi.comtandfonline.com

The discovery of Cyclo(L-Ala-L-Pro) originated from the screening of soil bacteria, with a strain of Stenotrophomonas identified as a producer of this and other related aflatoxin-production inhibitors. chemfaces.comtandfonline.com The potential for practical application is underscored by findings that the bacterium itself can effectively inhibit aflatoxin accumulation on peanuts, suggesting its utility as a biocontrol agent in agriculture. chemfaces.comtandfonline.com

Potential as Therapeutic Lead Compounds

The unique structure and biological activities of Cyclo(L-Ala-L-Pro) and related diketopiperazines have positioned them as promising candidates for therapeutic development.

Contributions to Anticancer Drug Discovery

Cyclo(L-Ala-L-Pro) has demonstrated cytotoxic effects against various cancer cell lines. medchemexpress.comchemsrc.com Studies have reported its toxicity towards A549 (lung carcinoma), HCT-116 (colon carcinoma), and HepG2 (hepatocellular carcinoma) cells. medchemexpress.comchemsrc.com While the precise mechanisms are still under investigation, the ability of cyclic dipeptides to modulate the activity of enzymes and receptors involved in cell proliferation is a recognized area of their therapeutic potential. The antiproliferative effects of related proline-based diketopiperazines have been attributed to the induction of cell cycle arrest and apoptosis. mdpi.commdpi.com For instance, a mixture containing the related compound cyclo(L-Val-L-Pro) initiated cell death in HeLa and Caco-2 cell cultures. mdpi.com

Development as Antimicrobial and Antiviral Agents

The broader class of cyclic dipeptides, including proline-containing structures, has been recognized for its antimicrobial and antiviral properties. ontosight.aiasm.orgfrontiersin.org For example, Cyclo(L-Ala-L-Leu) has shown virustatic activity against the vaccinia virus. bioaustralis.com Furthermore, combinations of proline-containing cyclic dipeptides have demonstrated efficacy against multidrug-resistant bacteria and the influenza A (H3N2) virus. nih.govdntb.gov.ua While specific studies focusing solely on the antimicrobial and antiviral actions of Cyclo(L-Ala-L-Pro) are less common, the established activity of its structural analogs suggests a promising area for future investigation. ontosight.aiasm.orgfrontiersin.org

Exploration in Neurotherapeutic Applications

Cyclic dipeptides are being explored for their potential in treating neurodegenerative disorders. ontosight.ai Some proline-based diketopiperazines have shown neuroprotective properties. mdpi.com For instance, cyclo(L-Pro-L-Phe), a related compound, demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells by activating PPAR-γ. researchgate.netmdpi.com This involved preventing the loss of mitochondrial membrane potential and inhibiting the activation of apoptotic proteins. mdpi.com While direct evidence for Cyclo(L-Ala-L-Pro) in neurotherapeutics is still emerging, the neuroprotective potential of the broader family of proline-containing diketopiperazines makes it a compound of interest for further research in this area. mdpi.commdpi.com

Agrochemical and Biocontrol Applications in Crop Protection

Beyond its role in aflatoxin control, Cyclo(L-Ala-L-Pro) and its analogs have broader applications in agriculture as biocontrol agents. The bacterium that produces Cyclo(L-Ala-L-Pro), Stenotrophomonas sp., is considered a promising candidate for biocontrol due to its beneficial functions. tandfonline.com

Cyclic dipeptides, in general, have been shown to induce systemic resistance in plants against various pathogens. frontiersin.orgnih.gov For example, treatment with cyclo(L-Pro-L-Pro) induced resistance in rice against root-knot nematodes. nih.gov Other related compounds have demonstrated activity against plant pathogenic bacteria. medchemexpress.comfrontiersin.org Cyclo(L-Ala-L-Pro) has also been identified as having acaricidal activity against Tetranychus urticae (two-spotted spider mite), suggesting its potential as a biopesticide. researchgate.net

Utility of Cyclo(L-Ala-L-Pro) as Biochemical Probes in Cellular Studies

Cyclo(L-Ala-L-Pro) serves as a valuable tool for studying cellular processes, particularly the regulation of secondary metabolism in fungi. nih.gov As a selective inhibitor of aflatoxin production, it can be used as a biochemical probe to investigate the molecular mechanisms that govern mycotoxin biosynthesis. researchgate.netnih.gov By identifying its binding proteins, such as AfGST, researchers can gain insights into the complex regulatory networks within fungal cells. mdpi.comnih.gov The use of such specific inhibitors is crucial for dissecting signaling pathways and identifying potential targets for the development of novel control strategies. nih.gov

Interactive Data Table: Anticancer Activity of Cyclo(L-Ala-L-Pro) and Related Compounds

| Compound | Cell Line | Effect | Reference |

| Cyclo(L-Ala-L-Pro) | A549 (Lung Carcinoma) | Toxic | medchemexpress.comchemsrc.com |

| Cyclo(L-Ala-L-Pro) | HCT-116 (Colon Carcinoma) | Toxic | medchemexpress.comchemsrc.com |

| Cyclo(L-Ala-L-Pro) | HepG2 (Hepatocellular Carcinoma) | Toxic | medchemexpress.comchemsrc.com |

| Cyclo(L-Val-L-Pro) (in mixture) | HeLa (Cervical Carcinoma) | Initiated cell death | mdpi.com |

| Cyclo(L-Val-L-Pro) (in mixture) | Caco-2 (Colorectal Adenocarcinoma) | Initiated cell death | mdpi.com |

Interactive Data Table: Aflatoxin Inhibition by Cyclo(L-Ala-L-Pro)

| Organism | Effect | Mechanism | Reference |

| Aspergillus flavus | Inhibits aflatoxin production | Binds to and inhibits AfGST, reduces aflR expression | mdpi.comnih.govresearchgate.net |

| Aspergillus parasiticus | Inhibits aflatoxin production | Not fully detailed for this species in the provided context | chemfaces.com |

Future Research Directions and Emerging Perspectives for Cyclo L Ala L Pro

Elucidation of Novel Biological Targets and Signaling Pathways

Future investigations into Cyclo(L-Ala-L-Pro) will likely focus on identifying and characterizing its currently unknown molecular targets and the signaling cascades it modulates. While some activities are known, the precise mechanisms often remain elusive. For instance, in the context of its antifungal properties against Aspergillus flavus, Cyclo(L-Ala-L-Pro) has been shown to inhibit the production of aflatoxins. researchgate.net Research suggests this may occur through the inhibition of glutathione (B108866) S-transferase (GST), an enzyme involved in the detoxification processes that can influence aflatoxin biosynthesis. researchgate.net Further studies are needed to confirm this interaction and to explore other potential targets within the fungus.

In plant biology, certain cyclic dipeptides have been shown to exhibit weak auxin-like activity, influencing plant growth and development by affecting auxin-regulated gene expression. pnas.org Although not specifically demonstrated for Cyclo(L-Ala-L-Pro), this presents a plausible and unexplored avenue of research. Investigating its effects on plant hormone signaling pathways could reveal novel applications in agriculture.